3-氯咔唑

描述

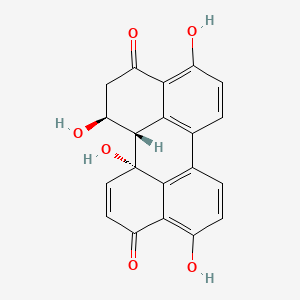

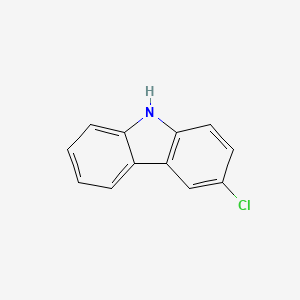

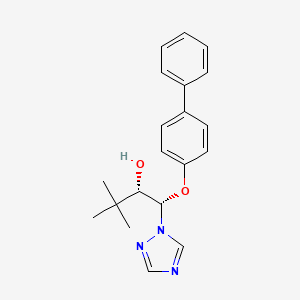

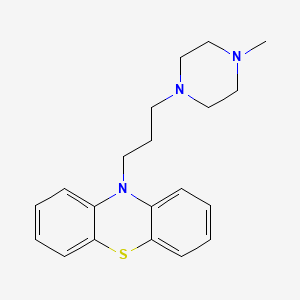

3-Chlorocarbazole is a halogenated carbazole with the molecular formula C12H8ClN . It has been detected in various environmental samples, including water, sediment, and soil .

Synthesis Analysis

The enzymatic synthesis of 3-Chlorocarbazole can be achieved by chloroperoxidase from Caldariomyces fumago in water . The process involves the interaction of carbazole and chloroperoxidase in the presence of hydrogen peroxide and chloride ions . The synthesis is influenced by the halide concentration .Molecular Structure Analysis

The structure of 3-Chlorocarbazole can be elucidated using quantum mechanical calculations using the Density Functional Theory (DFT) method . The formation of the isomers of these chlorinated carbazoles can be explained by this method .Chemical Reactions Analysis

The removal of 3-Chlorocarbazole in water can be achieved using a Fe/Ni bimetallic nanocomposite as an effective catalyst . The mechanism involves cooperative adsorption and catalytic reduction . The dechlorination product of 3-Chlorocarbazole is carbazole .Physical And Chemical Properties Analysis

3-Chlorocarbazole has a density of 1.4±0.1 g/cm3, a boiling point of 388.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.3±3.0 kJ/mol and a flash point of 221.0±6.0 °C .科学研究应用

Environmental Science: Detection and Analysis of Contaminants

3-Chloro-9H-carbazole is utilized in environmental science for the detection and analysis of polyhalogenated carbazoles (PHCZs), which are considered potential persistent organic pollutants (POPs) . The compound’s analytical applications involve advanced methods like gas chromatography coupled with mass spectrometry (GC-MS) to measure its presence in environmental samples, such as earthworms, indicating its broader role in monitoring environmental health .

Medicinal Chemistry: Antimicrobial and Antidiabetic Research

In medicinal chemistry, 3-Chloro-9H-carbazole derivatives exhibit significant biological activities, including antimicrobial properties against various pathogens . They also play a role in diabetes research, where carbazole derivatives have been shown to modulate carbohydrate metabolism and reduce oxidative stress, which is crucial in managing diabetes .

Organic Synthesis: Development of Opto-Electronic Materials

The compound is pivotal in the synthesis of carbazole-based polymers, which are integral to opto-electronic applications. These polymers are known for their unique optical and electronic properties, making them suitable for devices like organic light-emitting diodes (OLEDs) and photovoltaics .

Analytical Chemistry: Method Development for Compound Quantification

3-Chloro-9H-carbazole is involved in developing precise analytical methods for quantifying PHCZs. Techniques like QuEChERS with GC-MS/MS are employed to establish linearity, accuracy, and precision in the measurement of these compounds, demonstrating the compound’s importance in analytical method development .

Materials Science: Conductive Polymers and Memory Devices

In materials science, 3-Chloro-9H-carbazole derivatives are used to create conductive polymers with applications in memory devices. These materials are investigated for their physical, photophysical, and electrical properties, contributing to the advancement of rewritable resistive memory technology .

Pharmacology: Drug Development and Anti-Inflammatory Applications

Pharmacologically, 3-Chloro-9H-carbazole is a key structure in the development of non-steroidal anti-inflammatory drugs (NSAIDs). It’s a part of molecular pharmacophores that are explored for their efficacy in combating inflammation and pain in conditions like osteoarthritis .

Biochemistry: Enzyme Inhibition and Metabolic Pathway Studies

In biochemistry, 3-Chloro-9H-carbazole is significant for studying enzyme inhibition and metabolic pathways. Its derivatives are used to understand the biochemical mechanisms underlying various diseases and to develop inhibitors that can modulate these pathways for therapeutic purposes .

Agriculture: Antibiotic Production and Phytopathogen Control

Although not directly linked to 3-Chloro-9H-carbazole, myxobacteria, known for producing carbazole derivatives, are explored for their potential in agriculture. They produce antibiotics that can act as antagonists against certain phytopathogens, highlighting the agricultural relevance of carbazole-related compounds .

作用机制

Biochemical Pathways

Some carbazole derivatives have been reported to influence various pathways, such as the P53 molecular signaling pathway and the RAS-MAPK pathway . .

Pharmacokinetics

Information about its bioavailability, metabolism, and excretion is currently unavailable .

Action Environment

Some carbazoles have been found to be persistent in the environment, suggesting that environmental conditions could potentially influence their action .

安全和危害

未来方向

Given the persistence and potential toxicity of 3-Chlorocarbazole, future research should focus on its degradation in various environmental conditions . Longer-lasting studies are expected to reveal more accurate half-lives . Additionally, the potential enzymatic formation of 3-Chlorocarbazole in the environment suggests the need to consider aromatic pollutants transformation and their potential toxicity enhancements in the management of water pollution and contaminated sites .

属性

IUPAC Name |

3-chloro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABSFELLEWZIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181766 | |

| Record name | 3-Chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2732-25-4 | |

| Record name | 3-Chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7F0832476 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecane](/img/structure/B1214565.png)

![5-[(2-Acetamidoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B1214577.png)